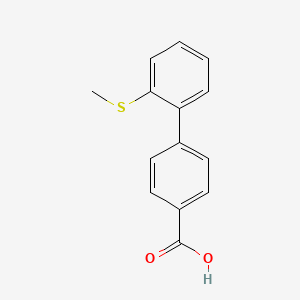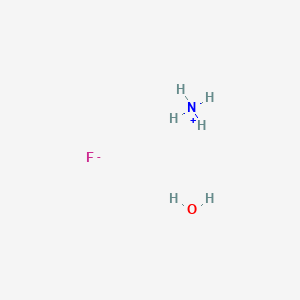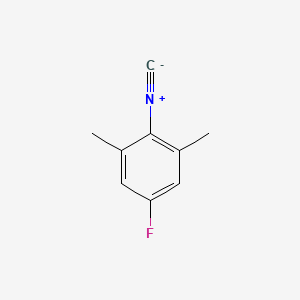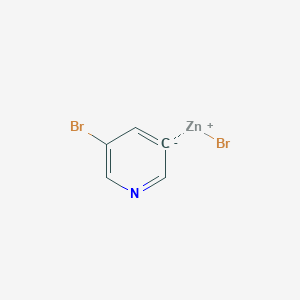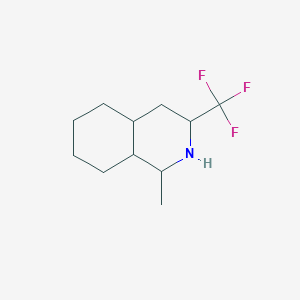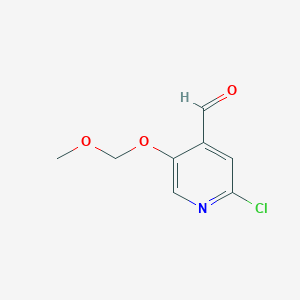
2-Chloro-5-(methoxymethoxy)isonicotinaldehyde
概要
説明
2-Chloro-5-(methoxymethoxy)isonicotinaldehyde is an organic compound with the CAS Number: 1282516-32-8 . It has a molecular weight of 201.61 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO3/c1-12-5-13-7-3-10-8(9)2-6(7)4-11/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical form of this compound is solid . Its molecular weight is 201.61 , and its IUPAC name is this compound .科学的研究の応用
Chemical Synthesis and Organic Reactions
2-Chloro-5-(methoxymethoxy)isonicotinaldehyde and its derivatives are primarily used in chemical synthesis and organic reactions. For example, it has been used in the stereochemical synthesis of certain compounds. In one study, an allyltin trichloride was generated using a similar compound and then reacted with aldehydes, demonstrating excellent stereocontrol in producing certain alkenols (Thomas & Tray, 2011). Additionally, derivatives of 2-methoxymethoxy-3-chloropropene, closely related to this compound, have been used as synthetic equivalents of acetone enolate, showing effectiveness in aldol reactions (Maslak et al., 2009).
Chemical Modifications and Transformations
Chemical modifications and transformations of related compounds provide insights into the potential applications of this compound. For instance, 2-Chloro-1-methoxymethylindole-3-carboxaldehyde, a structurally similar compound, has been used for introducing nucleophiles into indole positions, illustrating the versatility of these chloro-methoxy compounds in chemical synthesis (Comber & Moody, 1992). Furthermore, the study of solubility and infinite dilution activity coefficients for related chloro-methoxy compounds in water reveals important physical chemical properties that could be relevant to this compound (Larachi et al., 2000).
Applications in Biochemistry and Molecular Biology
Though direct applications in biochemistry or molecular biology for this compound were not found, research on structurally similar compounds can provide a basis for speculation. For instance, oligonucleotides covalently linked to 2-methoxy-6-chloro-9-aminoacridine have been studied for their binding properties, suggesting potential applications in molecular biology and genetics (Asseline et al., 1996).
Pharmaceutical Synthesis and Drug Development
While specific applications in pharmaceutical synthesis for this compound were not identified, the synthesis and study of related compounds indicate possible uses in drug development. For example, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, a compound with some similarities, has been studied for its selective response to metal ions, which could have implications in pharmaceutical chemistry (Prodi et al., 2001).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde are currently unknown
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
特性
IUPAC Name |
2-chloro-5-(methoxymethoxy)pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-5-13-7-3-10-8(9)2-6(7)4-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXOFWBLCQMGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}propanoic acid](/img/structure/B6325062.png)




